3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
CAS No.: 1946812-58-3
Cat. No.: VC5376446
Molecular Formula: C6H10BrN3O2S
Molecular Weight: 268.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946812-58-3 |
|---|---|
| Molecular Formula | C6H10BrN3O2S |
| Molecular Weight | 268.13 |
| IUPAC Name | 3-bromo-1-propan-2-ylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |
| Standard InChI Key | HTOKGEBLGQFQNA-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1946812-58-3) is characterized by the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀BrN₃O₂S |
| Molecular Weight | 268.13 g/mol |
| SMILES | CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N |
| Key Functional Groups | Bromine (C3), sulfonamide (C4), isopropyl (N1) |
The compound’s structure combines a pyrazole ring substituted with bromine at position 3, a sulfonamide group at position 4, and an isopropyl group at position 1. This arrangement confers unique electronic and steric properties, making it a candidate for drug discovery and materials science .
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog comparisons suggest:
The sulfonamide group enhances water solubility compared to non-polar pyrazole analogs, while bromine increases molecular weight and steric hindrance .
Biological and Pharmacological Research
Hypothesized Mechanisms of Action
Pyrazole-sulfonamides are known for their ability to inhibit enzymes (e.g., cyclooxygenase) and interact with biological targets via hydrogen bonding . Specific to this compound:
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Antimicrobial Potential: Sulfonamide groups are classic antibacterial agents, disrupting folate synthesis .
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Anticancer Activity: Brominated pyrazoles induce apoptosis in cancer cells by caspase activation .
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Anti-inflammatory Effects: Pyrazole cores inhibit COX-2, reducing prostaglandin synthesis .
Comparative Studies
While direct studies on this compound are scarce, structurally related analogs demonstrate:
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IC₅₀ Values: 16–64 µg/mL against Gram-negative bacteria (e.g., E. coli) .
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Apoptosis Induction: Up to 70% cell death in metastatic colon cancer lines (SW-620) .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The sulfonamide moiety facilitates interactions with enzymatic active sites, making it valuable in structure-activity relationship (SAR) studies .
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Prodrug Development: Functionalization at the sulfonamide nitrogen could enhance bioavailability .
Material Science
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Coordination Chemistry: Potential ligand for transition metal complexes due to sulfonamide’s lone pairs .
Future Directions and Challenges
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